Cas no 921143-94-4 (N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide)

N-(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide is a specialized organic compound featuring a tetrazole core linked to a cyclohexyl group and a 3-methylbenzamide moiety. Its structural design confers stability and potential reactivity, making it valuable in pharmaceutical and agrochemical research. The cyclohexyl group enhances lipophilicity, while the tetrazole ring offers hydrogen-bonding capabilities, facilitating interactions in biological systems. The 3-methylbenzamide component further contributes to its versatility in synthetic applications. This compound is particularly useful as an intermediate in the development of bioactive molecules, offering a balance of solubility and steric properties for targeted modifications. Its well-defined structure ensures reproducibility in research and industrial applications.
N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide structure
921143-94-4 structure
Product Name:N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide
CAS No:921143-94-4
MF:C16H21N5O
MW:299.370842695236
CID:6542851
Update Time:2025-05-25

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide
    • Benzamide, N-[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]-3-methyl-
    • Inchi: 1S/C16H21N5O/c1-12-6-5-7-13(10-12)16(22)17-11-15-18-19-20-21(15)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,17,22)
    • InChI Key: KZHABCDTPYVNAR-UHFFFAOYSA-N
    • SMILES: C(NCC1N(C2CCCCC2)N=NN=1)(=O)C1=CC=CC(C)=C1

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 556.7±39.0 °C(Predicted)
  • pka: 13.27±0.46(Predicted)

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N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide Related Literature

Additional information on N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide

Introduction to N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide (CAS No. 921143-94-4)

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 921143-94-4, belongs to a class of molecules that exhibit promising biological activities. The unique structural features of this compound make it a subject of interest for further exploration in medicinal chemistry.

The molecular structure of N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide consists of a benzamide moiety linked to a cyclohexyl-substituted tetrazole ring. This configuration suggests potential interactions with biological targets that could be exploited for therapeutic purposes. The benzamide group is known for its role in various pharmacological applications, while the tetrazole ring is associated with bioactivity in several drug candidates.

In recent years, there has been a growing interest in tetrazole-containing compounds due to their diverse biological properties. Tetrazoles are heterocyclic compounds that can act as pharmacophores in drug design. The presence of the tetrazole ring in N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide may contribute to its potential as an active pharmaceutical ingredient (API). Studies have shown that tetrazole derivatives can exhibit antimicrobial, anti-inflammatory, and even anticancer properties.

The benzamide moiety in this compound is another key feature that contributes to its pharmacological potential. Benzamides are widely recognized for their role in various therapeutic areas, including pain management and inflammation control. The combination of the benzamide and tetrazole groups in N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide suggests a multifaceted approach to drug design, potentially targeting multiple pathways simultaneously.

Recent research has highlighted the importance of structural diversity in drug discovery. The unique structural features of N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide make it an attractive candidate for further investigation. Computational modeling and molecular docking studies have been instrumental in understanding the interactions between this compound and potential biological targets.

One of the most compelling aspects of this compound is its potential for developing novel therapeutic agents. The cyclohexyl group provides steric hindrance and may influence the compound's solubility and bioavailability. Additionally, the substitution pattern on the benzamide ring can be modified to optimize pharmacokinetic properties and target specificity.

In vitro studies have begun to explore the biological activity of N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide. Preliminary results suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. These findings are particularly exciting given the increasing demand for targeted therapies that address complex pathologies.

The synthesis of N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide involves multi-step organic reactions that require careful optimization. Advanced synthetic techniques have been employed to ensure high yield and purity. The development of efficient synthetic routes is crucial for scaling up production and conducting further preclinical studies.

As our understanding of disease mechanisms continues to evolve, so does the need for innovative chemical entities like N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-3-methylbenzamide. This compound represents a promising lead in the quest for new treatments that can address unmet medical needs. Its unique structural features and potential biological activities make it a valuable asset in the pharmaceutical landscape.

The future of drug discovery lies in harnessing the power of structural diversity and computational tools. N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yli)methyl)-3-methylbenzamide exemplifies how combining traditional organic chemistry with modern computational methods can yield novel compounds with therapeutic potential. Continued research in this area will undoubtedly lead to breakthroughs that benefit patients worldwide.

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